REACTION_CXSMILES
|
C1(C=CC=C(O)C=1)O.[OH-].[Na+].S([O:16][CH3:17])(OC)(=O)=O.C[C:19]1[CH:20]=[C:21]([O:25][CH3:26])[CH:22]=[CH:23][CH:24]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:26][O:25][C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([O:16][CH3:17])[CH:20]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12.63 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
248.83 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The two phase system was stirred mechanically (600 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The excess molar concentration of sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(25° C.)
|
Type
|
CUSTOM
|
Details
|
after 0, 1, 3, 5, 8, 12, and 18 minutes
|
Duration
|
18 min
|
Type
|
ADDITION
|
Details
|
after the addition of the alkylating agent
|
Type
|
CUSTOM
|
Details
|
to determine if the hydrolysis of dimethyl sulfate
|
Type
|
CUSTOM
|
Details
|
After 5 minutes of the reaction
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
CUSTOM
|
Details
|
after 12 minutes
|
Duration
|
12 min
|
Type
|
CUSTOM
|
Details
|
of reaction
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C=CC=C(O)C=1)O.[OH-].[Na+].S([O:16][CH3:17])(OC)(=O)=O.C[C:19]1[CH:20]=[C:21]([O:25][CH3:26])[CH:22]=[CH:23][CH:24]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:26][O:25][C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([O:16][CH3:17])[CH:20]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12.63 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
248.83 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The two phase system was stirred mechanically (600 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The excess molar concentration of sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(25° C.)
|
Type
|
CUSTOM
|
Details
|
after 0, 1, 3, 5, 8, 12, and 18 minutes
|
Duration
|
18 min
|
Type
|
ADDITION
|
Details
|
after the addition of the alkylating agent
|
Type
|
CUSTOM
|
Details
|
to determine if the hydrolysis of dimethyl sulfate
|
Type
|
CUSTOM
|
Details
|
After 5 minutes of the reaction
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
CUSTOM
|
Details
|
after 12 minutes
|
Duration
|
12 min
|
Type
|
CUSTOM
|
Details
|
of reaction
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |